molecular formula C9H6N4O4 B1437386 2-(1H-tetrazol-1-yl)terephthalic acid CAS No. 1010915-67-9

2-(1H-tetrazol-1-yl)terephthalic acid

Cat. No. B1437386
M. Wt: 234.17 g/mol
InChI Key: NCIYPDVJXCHPCG-UHFFFAOYSA-N
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Description

2-(1H-tetrazol-1-yl)terephthalic acid is a chemical compound with the CAS number 1010915-67-9 . It has a molecular weight of 234.17 .


Molecular Structure Analysis

The InChI code for 2-(1H-tetrazol-1-yl)terephthalic acid is 1S/C9H6N4O4/c14-8(15)5-1-2-6(9(16)17)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15)(H,16,17) .

Scientific Research Applications

Gas Separation and Catalysis

The compound 2-(1H-tetrazol-1-yl)terephthalic acid shows promise in gas separation and catalysis. A study by Li et al. (2020) demonstrated the use of an indium-organic framework formed with a related compound for significant acetylene (C2H2) separation selectivity over methane (CH4). This framework also catalyzed CO2 conversion with high yields, indicating its potential in carbon capture and utilization applications (Li et al., 2020).

Luminescent Sensors

Metal-organic frameworks (MOFs) utilizing derivatives of 2-(1H-tetrazol-1-yl)terephthalic acid have been developed as luminescent sensors. Cai et al. (2020) synthesized coordination polymers that exhibited high selectivity and sensitivity for detecting Cu2+ ions, showcasing their potential as efficient fluorescent recognition sensors (Cai et al., 2020).

Hydrogen Production

In the field of hydrogen production, the use of terephthalic acid derivatives, like 2-(1H-tetrazol-1-yl)terephthalic acid, has been explored. Abdelhamid (2020) reported on the synthesis of a hierarchical porous zeolitic imidazolate framework (HPZIF-8) using terephthalic acid for efficient hydrogen gas release from hydrides via hydrolysis (Abdelhamid, 2020).

Magnetic and Structural Properties

Research by Cai et al. (2019) explored the structural diversity and magnetic properties of two metal-organic polymers based on a bifunctional ligand similar to 2-(1H-tetrazol-1-yl)terephthalic acid. These polymers displayed intriguing structural characteristics and antiferromagnetic properties, which could be valuable in materials science (Cai et al., 2019).

CO2 Capture and Separation

The compound's derivatives are also significant in CO2 capture and separation. Zhao et al. (2020) synthesized metal-organic frameworks that showed enhanced CO2 capture and separation capacity, highlighting the compound's relevance in environmental applications (Zhao et al., 2020).

properties

IUPAC Name

2-(tetrazol-1-yl)terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-8(15)5-1-2-6(9(16)17)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIYPDVJXCHPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N2C=NN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-tetrazol-1-yl)terephthalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Fan, SB Peh, Z Zhang, H Yuan… - Angewandte Chemie …, 2021 - Wiley Online Library
Isoreticular functionalization is a well‐elucidated strategy for pore environment tuning and the basis of gas separation performance in extended frameworks. The extension of this …
Number of citations: 75 onlinelibrary.wiley.com

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